methyl N-trimethylsilylcarbamate
Overview
Description
Methyl N-trimethylsilylcarbamate is a biochemical used for proteomics research . It is a compound with the molecular formula C5H13NO2Si and a molecular weight of 147.25 .
Chemical Reactions Analysis
Methyl N-trimethylsilylcarbamate likely undergoes reactions similar to other carbamates and trimethylsilyl compounds. For instance, trimethylsilyl derivatives of primary metabolites have been studied using gas chromatography–tandem mass spectrometry . Furthermore, N,N,N-trimethylanilinium salts, which are structurally similar to methyl N-trimethylsilylcarbamate, have been found to degrade to methyl iodide and the parent aniline .
Physical And Chemical Properties Analysis
Methyl N-trimethylsilylcarbamate has a molecular weight of 147.25 . Other physical and chemical properties such as density, boiling point, flash point, and refractive index are not provided in the search results.
Scientific Research Applications
Fluorescence Detection of Enzyme Reactions
Specific Scientific Field
This application falls under the field of Chemical Biology .
Summary of the Application
Methyl N-trimethylsilylcarbamate is used as a self-immolative linker for the fluorescence detection of enzyme reactions . This compound undergoes intramolecular cyclization upon formation of a carboxylate group, liberating a fluorophore with rapid reaction kinetics . The auto-cleavage reaction of this compound can also be induced by the formation of hydroxyl and amino groups .
Methods of Application or Experimental Procedures
The compound is incorporated into fluorescent probes, which are designed as fluorogenic substrates that emit bright fluorescence in response to enzyme-mediated structural changes . These probes are used for fluorescence monitoring of enzyme reactions catalyzed by esterase, ketoreductase, and aminotransferase .
Results or Outcomes
The use of methyl N-trimethylsilylcarbamate in fluorescent probes has demonstrated utility in the fluorescence imaging of intracellular esterase activity in living cells . This has broad applications in enzyme activity analysis, stimuli-responsive material science, and drug delivery .
Safety And Hazards
While specific safety and hazard information for methyl N-trimethylsilylcarbamate is not available, it’s important to handle all chemicals with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
methyl N-trimethylsilylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKSJRIXGQOQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316774 | |
Record name | methyl N-trimethylsilylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-trimethylsilylcarbamate | |
CAS RN |
18147-09-6 | |
Record name | 18147-09-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl N-trimethylsilylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-trimethylsilylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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